N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine
Brand Name: Vulcanchem
CAS No.: 956923-67-4
VCID: VC7576575
InChI: InChI=1S/C15H19N3O4/c1-9(14(20)21)16-15(22)17-6-10-5-11(8-17)12-3-2-4-13(19)18(12)7-10/h2-4,9-11H,5-8H2,1H3,(H,16,22)(H,20,21)/t9-,10-,11-/m0/s1
SMILES: CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2
Molecular Formula: C15H19N3O4
Molecular Weight: 305.334

N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine

CAS No.: 956923-67-4

VCID: VC7576575

Molecular Formula: C15H19N3O4

Molecular Weight: 305.334

* For research use only. Not for human or veterinary use.

N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine - 956923-67-4

Description

IUPAC Name

N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl]carbonyl}-L-alanine

Molecular Formula

C13H16N4O4

Molecular Weight

296.29 g/mol

Key Structural Features

  • The compound contains a bicyclic pyrido-diazocin core fused with a methano bridge.

  • It includes a keto group (-C=O) at position 8 of the diazocin ring.

  • A carbonyl group links the bicyclic structure to an L-alanine moiety.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions focusing on:

  • Formation of the Pyrido-Diazocin Core: This step typically involves cyclization reactions using precursors such as substituted pyridines and diamines.

  • Introduction of the Methano Bridge: A key step requiring careful control of stereochemistry to achieve the desired (1S,5R) configuration.

  • Attachment of the Alanine Residue: This is achieved via amide bond formation using coupling agents like EDC or DCC.

Potential Applications

  • The bicyclic structure suggests potential as a scaffold for drug design.

  • The presence of L-alanine indicates bioavailability and potential metabolic pathways involving amino acid transporters.

Mechanistic Insights

The compound's structural features (e.g., hydrogen bonding sites and hydrophobic regions) suggest possible interactions with enzymes or receptors.

Spectroscopic Characterization

TechniqueObservations
NMR (¹H and ¹³C)Signals for amide protons and keto groups
IR SpectroscopyStrong absorption at ~1700 cm⁻¹ (C=O stretch)
Mass SpectrometryMolecular ion peak at m/z 296

Crystallography

X-ray diffraction studies could confirm the stereochemistry and provide insights into intermolecular interactions.

Research Findings

Although specific experimental data on this compound is limited in the provided sources, similar structures have shown:

  • Enzyme inhibition properties (e.g., proteases or oxidoreductases).

  • Potential as intermediates in peptide-based drug development.

CAS No. 956923-67-4
Product Name N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine
Molecular Formula C15H19N3O4
Molecular Weight 305.334
IUPAC Name (2S)-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid
Standard InChI InChI=1S/C15H19N3O4/c1-9(14(20)21)16-15(22)17-6-10-5-11(8-17)12-3-2-4-13(19)18(12)7-10/h2-4,9-11H,5-8H2,1H3,(H,16,22)(H,20,21)/t9-,10-,11-/m0/s1
Standard InChIKey JAARVQDZUJVXQE-QRHSGQBVSA-N
SMILES CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2
Solubility not available
PubChem Compound 16394651
Last Modified Aug 19 2023

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